4-Bromo-3-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

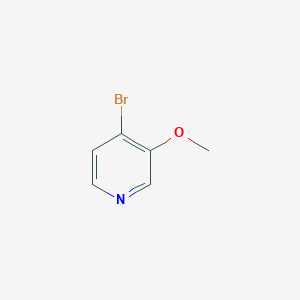

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJLJPJHDXLJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549617 | |

| Record name | 4-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109911-38-8 | |

| Record name | 4-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-methoxypyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and material science. 4-Bromo-3-methoxypyridine, a strategically functionalized pyridine ring, represents a key building block for researchers. The specific arrangement of a bromine atom at the C4 position and a methoxy group at the C3 position provides a unique combination of reactivity and structural influence. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy group modulates the electronic properties of the ring and offers a site for potential derivatization. This guide provides an in-depth analysis of the physicochemical properties, reactivity, synthetic pathways, and applications of this compound, tailored for professionals in research and development.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate solubility, reactivity, and appropriate handling and storage conditions.

Identifiers and Chemical Structure

The foundational identity of this compound is established by its structural and registry information.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 109911-38-8 | [1] |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Canonical SMILES | COC1=C(C=CN=C1)Br | [1] |

| InChIKey | RLJLJPJHDXLJFY-UHFFFAOYSA-N | [1] |

Physical Properties

The physical state and solubility are critical parameters for designing experimental protocols, including reaction setup and purification methods.

| Property | Value | Source |

| Appearance | Colorless to off-white Solid-Liquid Mixture | |

| Boiling Point | 230 °C | [3][4] |

| Density | 1.530 g/cm³ | [3] |

| Flash Point | 93 °C | [3][4] |

| pKa | 4.04 ± 0.10 (Predicted) | [3] |

| Storage | Store at room temperature | [2] |

Note: The compound is also commercially available as a hydrochloride salt (CAS 1209335-53-4), which is a solid and should be stored under refrigeration.

Spectral Data

Spectroscopic data is essential for the verification of the compound's identity and purity. While specific spectra should be acquired for each batch, the expected characteristics are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. A singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (typically around 3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display six signals: five for the sp² hybridized carbons of the pyridine ring and one for the methoxy carbon.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group.

Authoritative spectral data for this compound can be found in chemical databases such as ChemicalBook.[5][6]

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of the C-Br bond at the 4-position. This site is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C-C, C-N, and C-O bonds.

The Power of Palladium-Catalyzed Cross-Coupling

From a Senior Application Scientist's perspective, the choice of a bromopyridine substrate in a synthetic route is a deliberate one. The C-Br bond is an ideal compromise between reactivity and stability, being more reactive than a C-Cl bond but more stable and cost-effective than a C-I bond. The pyridine nitrogen can sometimes chelate with the palladium catalyst, potentially impeding the catalytic cycle.[7] However, the careful selection of ligands, bases, and solvents can mitigate this effect and lead to high-yielding transformations.

The Suzuki-Miyaura coupling is arguably the most utilized of these reactions. It involves the coupling of the bromopyridine with a boronic acid or ester, catalyzed by a palladium complex, to form a new C-C bond. This reaction is fundamental for creating biaryl structures, which are prevalent in many classes of pharmaceuticals.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed for robustness. It is based on general procedures for Suzuki couplings with bromopyridine substrates and should be optimized for specific coupling partners.[7][8][9]

Objective: To couple this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst, e.g., Pd(dppf)Cl₂ (3 mol%)

-

Base, e.g., K₂CO₃ (2.0 equiv)

-

Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup (The "Why"): To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst. The inert atmosphere is critical because the active Pd(0) catalyst is oxygen-sensitive. The base is required to facilitate the transmetalation step.

-

Solvent Addition (The "Why"): Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by bubbling argon through it for 20 minutes) is another crucial step to remove dissolved oxygen, thereby protecting the catalyst and ensuring reproducibility.

-

Reaction Execution (The "Why"): Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring (The "Why"): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. This is a self-validating step; it prevents premature workup of an incomplete reaction or decomposition from prolonged heating after completion.

-

Work-up (The "Why"): Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts. A subsequent wash with brine helps to remove residual water from the organic phase.

-

Purification (The "Why"): Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired biaryl product in high purity.

Section 3: Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative synthetic strategies. A common approach for synthesizing halopyridines involves electrophilic halogenation of a pyridine precursor or a Sandmeyer-type reaction from an aminopyridine. For instance, related compounds like 3-bromo-4-methylpyridine can be synthesized from 4-methyl-3-aminopyridine.[10] A plausible route to this compound is the direct bromination of 3-methoxypyridine.

Caption: A plausible workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: 3-Methoxypyridine is chosen because the methoxy group is an ortho-, para-directing group, which should direct the incoming electrophile (bromine) to the C2, C4, or C6 positions.

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its milder nature and easier handling, which can lead to higher selectivity and fewer side products.[11]

-

Regioselectivity: The pyridine nitrogen is deactivating, particularly at the ortho (C2, C6) positions. The methoxy group at C3 activates the ring, especially at the C2 and C4 positions. The combination of these electronic effects often favors substitution at the C4 position, leading to the desired product.

Section 4: Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a valuable intermediate for creating molecules with potential therapeutic value. Its utility is best understood by examining the roles of structurally similar compounds in drug discovery. For example, substituted bromopyridines are key intermediates in the synthesis of drugs targeting a wide range of diseases.[12][13]

The ability to perform cross-coupling reactions at the C4 position allows for the systematic exploration of the chemical space around the pyridine core. This is a common strategy in medicinal chemistry for Structure-Activity Relationship (SAR) studies, where different functional groups are introduced to optimize a compound's potency, selectivity, and pharmacokinetic properties.

Caption: Logical flow from the core building block to potential applications.

Section 5: Safety and Handling

As a Senior Application Scientist, safety is the foremost priority. While a specific, comprehensive safety datasheet for this compound should always be consulted from the supplier, hazard information can be inferred from its hydrochloride salt and other structurally related halopyridines.

Potential Hazards: Based on data for its hydrochloride salt, this compound is expected to have the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures: Adherence to good laboratory practice is essential when handling this and any other chemical reagent.[14][15][16][17]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

-

Skin Protection: Wear a lab coat and compatible protective gloves (consult the glove manufacturer's resistance chart for halogenated aromatic compounds).[16]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[14]

-

-

Handling and Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13793629, this compound. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

-

Reddy, V. P., et al. (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters, 52(39), 5053-5056. Available at: [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Retrieved from [Link]

-

University of Georgia. (n.d.). Chemical Safety SOP. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary - Pyridine. Retrieved from [Link]

-

Kanto Chemical Co., Inc. (2023). Safety Data Sheet - Pyridine. Retrieved from [Link]

-

Chemdad Co. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642827, 3-Bromo-4-methoxypyridine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 109911-38-8, this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

Sources

- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Cas 109911-38-8,this compound | lookchem [lookchem.com]

- 5. This compound(109911-38-8) 1H NMR spectrum [chemicalbook.com]

- 6. This compound hydrochloride(1209335-53-4) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 11. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.com [fishersci.com]

- 15. research.uga.edu [research.uga.edu]

- 16. nj.gov [nj.gov]

- 17. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Structure and Spectral Data of 4-Bromo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-3-methoxypyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the structural intricacies and detailed spectral characterization of this molecule. We will explore its proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectra, infrared (IR) spectroscopy, and mass spectrometry (MS) data. The causal relationships between the molecular structure and the observed spectral data are explained, offering field-proven insights for researchers. This guide is designed to be a self-validating resource, with detailed experimental protocols and authoritative references to support the presented data and interpretations.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its electronic, steric, and physicochemical properties, thereby influencing its biological activity and material characteristics. This compound, with its unique substitution pattern, presents a valuable building block for the synthesis of more complex molecules. Understanding its structural and spectral properties is paramount for its effective utilization in research and development.

This guide will provide an in-depth examination of this compound, beginning with its fundamental chemical structure and moving into a detailed analysis of its spectral data. The aim is to equip researchers with the necessary knowledge to confidently identify, characterize, and utilize this compound in their scientific endeavors.

Molecular Structure and Properties

This compound is a disubstituted pyridine with the chemical formula C₆H₆BrNO.[2] Its molecular weight is approximately 188.02 g/mol .[2] The structure features a pyridine ring substituted with a bromine atom at the 4-position and a methoxy group at the 3-position.

Caption: Chemical structure of this compound.

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the pyridine ring significantly influences its reactivity and spectral properties. The interplay of these substituents creates a unique electronic environment that is reflected in the NMR chemical shifts, vibrational frequencies in the IR spectrum, and fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of the atoms within this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.1-8.3 | Doublet | ~5.0 |

| H-5 | ~7.2-7.4 | Doublet | ~5.0 |

| H-6 | ~8.1-8.3 | Singlet (or narrow doublet) | - |

| -OCH₃ | ~3.9 | Singlet | - |

Note: Predicted values based on analogous substituted pyridines. Actual experimental values may vary slightly.[3][4]

Interpretation:

-

-OCH₃ Protons: The methoxy protons appear as a sharp singlet around 3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

-

Aromatic Protons:

-

The proton at the 2-position (H-2) is adjacent to the nitrogen atom and is expected to be deshielded, appearing at a downfield chemical shift. It will likely appear as a doublet due to coupling with H-5.

-

The proton at the 5-position (H-5) is coupled to H-2 and will appear as a doublet.

-

The proton at the 6-position (H-6) is adjacent to the nitrogen and is also deshielded. Its multiplicity will depend on the coupling with other protons, but due to the substitution pattern, it may appear as a singlet or a narrow doublet.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~155 |

| C-4 | ~110 |

| C-5 | ~125 |

| C-6 | ~149 |

| -OCH₃ | ~56 |

Note: Predicted values based on analogous substituted pyridines and general substituent effects.[3][5][6]

Interpretation:

-

C-3 and C-6: The carbons attached to the electronegative oxygen (C-3) and adjacent to the nitrogen (C-6) are expected to be the most deshielded, appearing at the lowest field.

-

C-2 and C-5: These carbons will have chemical shifts typical for pyridine ring carbons.

-

C-4: The carbon atom bonded to the bromine (C-4) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom" effect of bromine.

-

-OCH₃: The methoxy carbon will appear in the typical aliphatic region around 56 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz spectrometer.

-

Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.

-

Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.

-

Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | C-H aromatic stretching |

| ~2950, 2850 | C-H aliphatic stretching (-OCH₃) |

| ~1600-1450 | C=C and C=N ring stretching |

| ~1250 | C-O-C asymmetric stretching |

| ~1050 | C-O-C symmetric stretching |

| ~800-700 | C-Br stretching |

Note: Predicted values based on characteristic group frequencies.[7][8][9]

Interpretation:

-

The presence of aromatic C-H stretching vibrations confirms the pyridine ring.

-

The aliphatic C-H stretching vibrations are indicative of the methoxy group.

-

The characteristic C=C and C=N stretching frequencies in the 1600-1450 cm⁻¹ region are typical for pyridine and its derivatives.

-

The strong C-O-C stretching bands confirm the presence of the methoxy group.

-

A band in the lower frequency region can be attributed to the C-Br stretching vibration.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan a range from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 187/189 | Molecular ion ([M]⁺) peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |

| 172/174 | Loss of a methyl radical (·CH₃) from the molecular ion. |

| 158/160 | Loss of a formyl radical (·CHO) from the molecular ion. |

| 108 | Loss of a bromine radical (·Br) from the molecular ion. |

| 78 | Pyridine radical cation, resulting from further fragmentation. |

Note: Predicted fragmentation based on common fragmentation pathways for similar compounds.[7]

Interpretation:

The most crucial piece of information from the mass spectrum is the molecular ion peak. For this compound, this will appear as a pair of peaks of nearly equal intensity at m/z 187 and 189, corresponding to the two major isotopes of bromine. The fragmentation pattern, including the loss of methyl, formyl, and bromine radicals, provides further confirmation of the proposed structure.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion and significant fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis Overview

While this guide focuses on the structure and spectral data, a brief overview of a potential synthetic route provides context for the compound's origin. A common approach to synthesizing substituted pyridines involves the modification of a pre-existing pyridine ring. For instance, this compound could potentially be synthesized from a suitable aminopyridine precursor via a Sandmeyer-type reaction or from a hydroxypyridine through bromination and subsequent methylation. The specific synthetic route can influence the impurity profile of the final product, making thorough spectral analysis essential for quality control.

Conclusion

This technical guide has provided a detailed analysis of the structure and spectral data of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and experimental protocols, offer a comprehensive resource for researchers. By understanding the causal links between the molecular structure and its spectral signatures, scientists and drug development professionals can confidently identify, characterize, and utilize this important chemical building block in their research. The integration of authoritative references and detailed methodologies ensures the scientific integrity and trustworthiness of this guide.

References

-

Henry, G. D. (2004). De Novo Synthesis of Substituted Pyridines. Tetrahedron, 60(29), 6043–6061. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. ACS Division of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine. John Wiley & Sons, Inc. Retrieved January 6, 2026, from [Link]

Sources

- 1. ijres.org [ijres.org]

- 2. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyridine, 3-bromo- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 4-Bromo-3-methoxypyridine as a Synthetic Building Block

Introduction: The Strategic Value of a Substituted Pyridine

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the pyridine scaffold remains a cornerstone. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in countless bioactive compounds and functional materials. However, the true potential of this heterocycle is unlocked through precise functionalization. 4-Bromo-3-methoxypyridine emerges as a particularly strategic building block, offering chemists a versatile platform for molecular elaboration.

This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions. We will dissect the inherent reactivity conferred by its specific substitution pattern and provide field-proven protocols for its most critical transformations. The focus is on the causality behind experimental choices, empowering researchers to not only apply these methods but to adapt and innovate upon them.

Section 1: Physicochemical Properties and Reactivity Profile

A molecule's utility in synthesis is fundamentally dictated by its physical properties and electronic nature. This compound is a solid at room temperature, with characteristics that make it amenable to a wide range of reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| CAS Number | 109911-38-8 | [1] |

| Boiling Point | ~230 °C | [2] |

| Physical Form | Solid |

The true synthetic value lies in its electronic architecture. The pyridine nitrogen acts as an electron sink, creating an electron-deficient (π-deficient) ring system. This is further modulated by the two substituents:

-

3-Methoxy Group: An electron-donating group (EDG) through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect is dominant, increasing electron density primarily at the ortho (C2, C4) and para (C6) positions.

-

4-Bromo Group: An electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+M effect). Its primary role, however, is to serve as an excellent leaving group in cross-coupling reactions.

This unique combination makes the C4-Br bond highly susceptible to oxidative addition by transition metal catalysts, forming the cornerstone of its utility in cross-coupling chemistry.

Caption: Key reactive pathways for this compound.

Section 2: Foundational Synthetic Transformations: Cross-Coupling Reactions

The most powerful and widely used application of this compound is in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 4-position is the primary site of reactivity, allowing for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is indispensable for creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[3][4] The reaction couples the bromopyridine with an organoboron species, typically a boronic acid or ester, offering high functional group tolerance and generally mild conditions.

Causality of Protocol Choices:

-

Catalyst: Palladium complexes are essential. Pd(PPh₃)₄ is a reliable choice, while catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand often provide enhanced reactivity.[3]

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos can accelerate the rate-limiting reductive elimination step, improving yields, especially with challenging substrates.[5]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common, as water aids in dissolving the inorganic base and the boronate intermediate.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a base such as K₂CO₃ (2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1), via syringe.

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 80–110 °C).

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Sources

- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-3-methoxypyridine applications in medicinal chemistry

An In-depth Technical Guide to the Applications of 4-Bromo-3-methoxypyridine in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, a core structural motif present in a vast array of therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an invaluable component in the medicinal chemist's toolkit. Within this class, halo- and alkoxy-substituted pyridines serve as exceptionally versatile building blocks. This compound, in particular, has emerged as a strategic intermediate, offering a synthetically tractable platform for the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound (CAS: 109911-38-8), focusing on its synthesis, reactivity, and pivotal role in the development of novel bioactive molecules.[1] We will delve into the causality behind its application in key synthetic transformations and illustrate its utility through representative protocols and workflows designed for researchers, scientists, and drug development professionals.

Molecular Profile:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₆BrNO[1]

-

Molecular Weight: 188.02 g/mol [1]

-

Structure:

The strategic importance of this molecule lies in its distinct reactive sites. The bromine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group at the 3-position modulates the electronic properties of the pyridine ring.[2] This specific substitution pattern allows for precise and regioselective functionalization, a critical requirement for generating libraries of compounds in structure-activity relationship (SAR) studies.

Core Reactivity and Synthetic Utility

The bromine atom at the C4 position of the pyridine ring is the primary locus of reactivity, making this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful transformations utilizing this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino substituents, respectively, at the 4-position of the pyridine core.

Caption: Key cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this allows for the introduction of a wide range of aryl or heteroaryl moieties, which are critical for modulating the pharmacological properties of a drug candidate.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Molar eq. / mol% | Purpose |

| Aryl Halide | This compound | 1.0 eq. | The electrophilic partner. |

| Boronic Acid/Ester | Phenylboronic acid | 1.2 - 1.5 eq. | The nucleophilic partner, source of the new aryl group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 2-5 mol% | Facilitates the catalytic cycle (oxidative addition, etc.).[3] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq. | Activates the boronic acid and facilitates transmetalation.[3] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | - | Provides a medium for the reaction, often biphasic.[3] |

| Temperature | 80 - 110 °C | - | Provides energy to overcome activation barriers. |

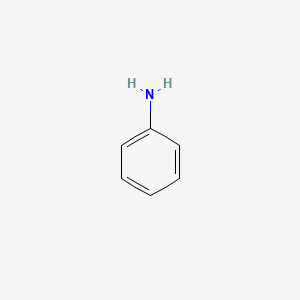

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of C-N bonds and has become an indispensable tool in medicinal chemistry for synthesizing aryl amines.[4][5] These motifs are prevalent in biologically active compounds.[5] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Molar eq. / mol% | Purpose |

| Aryl Halide | This compound | 1.0 eq. | The electrophilic partner. |

| Amine | Aniline, Morpholine, etc. | 1.2 - 1.5 eq. | The nitrogen nucleophile. |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | The active catalyst precursor.[6] |

| Ligand | BINAP, Xantphos, SPhos | 2-4 mol% | Stabilizes the Pd center and facilitates reductive elimination.[7] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 eq. | Deprotonates the amine, forming the active nucleophile.[6] |

| Solvent | Toluene, Dioxane | - | Anhydrous, non-protic solvent is crucial for success. |

| Temperature | 80 - 110 °C | - | Drives the reaction to completion. |

Application in Bioactive Molecule Synthesis: A Case Study Approach

The true value of this compound is demonstrated by its application in the synthesis of compounds with therapeutic potential. While specific blockbuster drugs directly using this starting material are not always publicly detailed, its structural motifs are found in numerous patented compounds, particularly kinase inhibitors. For instance, related structures like 5-bromo-2-methoxypyridin-3-amine are key intermediates in the synthesis of novel PI3K/mTOR dual inhibitors.[8]

Let's consider a representative synthetic application in the development of a hypothetical kinase inhibitor scaffold. Kinase inhibitors often feature a heterocyclic core (like pyridine) that anchors the molecule in the ATP-binding pocket of the enzyme, with appended aromatic groups that provide specificity and potency.

Hypothetical Synthesis of a Kinase Inhibitor Scaffold

This example illustrates how this compound can be sequentially functionalized to rapidly build molecular complexity.

Caption: Synthetic pathway for a hypothetical kinase inhibitor scaffold.

In this pathway, the initial Suzuki coupling establishes a key biaryl linkage. The methoxy group, after serving its role in modulating the ring electronics, can be cleaved to reveal a hydroxyl group. This phenol is a valuable handle for introducing further diversity, for example, by forming ethers or esters to probe interactions with the solvent-exposed region of a target protein.

Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions for specific substrates and conduct appropriate safety assessments. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.[3]

Methodology:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as potassium carbonate (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.

-

Reagent Addition: Add the this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., Toluene). Stir for several minutes until a homogeneous catalyst solution forms. Finally, add the amine (1.2 equiv.).

-

Reaction: Seal the flask and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).[6]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of complex nitrogen-containing heterocyclic compounds. The ability to selectively introduce a wide variety of substituents at the 4-position makes it an ideal starting point for generating compound libraries for hit-to-lead and lead optimization campaigns. As drug discovery continues to demand novel scaffolds with precise three-dimensional arrangements, the strategic application of intermediates like this compound will remain a critical component of the synthetic chemist's strategy for creating the next generation of therapeutics.

References

- MySkinRecipes. 4-Bromo-3-fluoro-5-methoxypyridine.

- ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- ChemicalBook. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis.

- LookChem. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.

- Chem-Impex. 3-Bromo-5-methoxypyridine.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- ChemicalBook. 3-Bromo-4-methylpyridine synthesis.

- Benchchem. 3-Bromo-4-methoxypyridine | High-Purity Reagent.

- Alchem.Pharmtech. CAS 1209335-53-4 | this compound hydrochloride.

- LookChem. 3-Bromo-2-methoxy-4-methylpyridine: Your Key to Advanced Organic Synthesis.

- PubChem. This compound | C6H6BrNO | CID 13793629.

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Sigma-Aldrich. This compound hydrochloride | 1209335-53-4.

- LookChem. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis.

- Sigma-Aldrich. 3-bromo-4-methoxy-pyridine AldrichCPR.

- Benchchem.

- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.

- ACS GCI Pharmaceutical Roundtable.

- Wikipedia.

- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

- PubChemLite. This compound hydrochloride (C6H6BrNO).

- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.

- BLD Pharm. 100367-39-3|4-Bromo-2-methoxypyridine.

- PubChem. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827.

- MDPI.

- MDPI.

- Journal of the American Chemical Society.

- Sigma-Aldrich. 4-Bromo-3-hydroxypyridine.

- ChemicalBook. 109911-38-8(this compound) Product Description.

- ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....

Sources

- 1. This compound | C6H6BrNO | CID 13793629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of novel methoxypyridine compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Methoxypyridine Compounds

Abstract

The methoxypyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of novel therapeutics across a spectrum of diseases.[1][2] Its unique electronic properties and structural versatility allow it to serve as a key building block in designing molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the discovery and synthesis of novel methoxypyridine compounds. We delve into the causality behind experimental choices for foundational and advanced synthetic routes, including nucleophilic aromatic substitution, transition-metal catalyzed cross-coupling reactions, and direct C-H functionalization. This guide offers detailed, field-proven protocols, comparative data, and workflow visualizations to empower the practical synthesis and exploration of this vital chemical space.

The Strategic Importance of the Methoxypyridine Scaffold in Medicinal Chemistry

The pyridine ring is one of the most ubiquitous heteroaromatic motifs found in FDA-approved drugs.[4] The introduction of a methoxy substituent onto this ring provides a powerful tool for modulating a molecule's physicochemical and pharmacological properties.

Causality Behind its Utility:

-

Electronic Modulation: The methoxy group is electron-donating through resonance but electron-withdrawing inductively.[5][6] This duality allows for fine-tuning the electron density of the pyridine ring, which can influence pKa, reactivity, and the strength of interactions with biological targets.[6] For instance, the methoxy group in 2-methoxypyridines mitigates the basicity of the pyridine nitrogen, which can be advantageous in preventing off-target interactions or improving cell permeability.[5][6]

-

Improved Properties: In drug discovery programs, the incorporation of a methoxypyridine motif has been shown to improve critical properties such as aqueous solubility and metabolic stability.[3][7] In the development of γ-secretase modulators for Alzheimer's disease, replacing a lipophilic ring with a methoxypyridine led to compounds with enhanced activity and better solubility.[3]

-

Versatile Synthetic Handle: The methoxypyridine unit is not just a passive structural element; it is an active participant in synthesis. The methoxy group can act as a directing group for further functionalization or be used as a masked pyridone, which can be unmasked in a later synthetic step.[5][8][9] Halogens or other leaving groups on the ring provide sites for a wide array of cross-coupling reactions, making it a versatile scaffold for building molecular libraries.[1][7]

The logical flow from a synthetic concept to a drug candidate often involves the strategic incorporation of fragments like methoxypyridine to optimize for efficacy and drug-like properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

- 5. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

4-Bromo-3-methoxypyridine role in agrochemical synthesis

An In-depth Technical Guide to the Strategic Role of 4-Bromo-3-methoxypyridine in Agrochemical Synthesis

Abstract

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates a sophisticated approach to molecular design. At the heart of this endeavor lies the strategic use of versatile chemical intermediates. This compound has emerged as a pivotal heterocyclic building block, offering a unique combination of reactive handles and electronic properties. This guide provides an in-depth technical analysis of its role in modern agrochemical synthesis. We will dissect the core chemical transformations—Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions—that make this molecule a powerful tool for constructing complex pesticidal scaffolds. Through mechanistic exploration, detailed experimental protocols, and workflow visualizations, this document serves as a comprehensive resource for researchers and scientists dedicated to the discovery and development of next-generation crop protection agents.

Introduction: The Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a ubiquitous and vital scaffold in the agrochemical industry.[1][2] Its presence in a molecule can significantly influence biological activity, metabolic stability, and systemic properties within a plant. The strategic functionalization of this ring with substituents like halogens and alkoxy groups provides chemists with a powerful toolkit to fine-tune these characteristics.

This compound (CAS: 109911-38-8) is a particularly valuable synthon for several key reasons:

-

Orthogonal Reactivity: It possesses two primary sites for chemical modification. The bromine atom at the C-4 position serves as an excellent leaving group in nucleophilic substitution reactions and is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions.[3]

-

Electronic Influence: The electron-withdrawing nitrogen atom activates the C-2 and C-4 positions of the pyridine ring towards nucleophilic attack.[4] The methoxy group at the C-3 position further modulates the electronic landscape of the ring, influencing reaction regioselectivity and the physicochemical properties of the final product.

-

Structural Contribution: The 3-methoxypyridine moiety, once incorporated, can enhance binding affinity to target enzymes or receptors and improve the molecule's metabolic profile, contributing to higher efficacy and better safety profiles.

This guide will explore the primary synthetic pathways where this compound acts as a cornerstone intermediate.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 109911-38-8 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| InChI Key | RLJLJPJHDXLJFY-UHFFFAOYSA-N |

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for functionalizing pyridyl systems in agrochemical and pharmaceutical synthesis.[5] The reaction proceeds via a two-step addition-elimination mechanism, and its efficiency is highly dependent on the electronic nature of the aromatic ring.

Mechanistic Rationale & Causality

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][6] In this compound, the bromine atom at the C-4 position is therefore primed for displacement by a wide range of nucleophiles. The initial attack of the nucleophile is typically the rate-determining step, breaking the aromaticity of the ring to form the stabilized anionic intermediate. Aromaticity is then restored in the fast, second step through the expulsion of the bromide leaving group.

Protocol: Synthesis of 4-Phenoxy-3-methoxypyridine

This protocol describes a representative SNAr reaction where the bromine atom is displaced by a phenoxide nucleophile.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.2 equivalents) and anhydrous N,N-Dimethylformamide (DMF, 5 mL per 1 mmol of the limiting reagent).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 10 minutes. Causality: The strong base deprotonates the phenol to generate the more potent phenoxide nucleophile in situ.

-

Reaction Initiation: Allow the mixture to stir at room temperature for 30 minutes. Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

-

Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.

Core Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high precision and functional group tolerance.[3] this compound is an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, which are common structural motifs in advanced agrochemicals. The reaction couples an organoboron species (boronic acid or ester) with an organohalide.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the final C-C bond.

Protocol: Suzuki Coupling with 4-Fluorophenylboronic Acid

-

Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Causality: The base is required to activate the boronic acid for transmetalation, and water often increases reaction rates and aids in dissolving the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 90-110 °C (or using microwave irradiation) for 2-12 hours, monitoring by LC-MS or TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the desired biaryl product.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The formation of C(aryl)-N bonds is critical in agrochemical design. The Buchwald-Hartwig amination provides a general and high-yielding method to couple aryl halides with a vast range of amine nucleophiles, a transformation that is often difficult to achieve via classical methods.[7]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the nature of the nucleophile. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination to form the arylamine product. The choice of phosphine ligand is critical for the success of this reaction.

Protocol: Buchwald-Hartwig Coupling with Morpholine

-

Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., G3-Xantphos, 0.02 eq), a phosphine ligand (if not using a precatalyst), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and morpholine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction Conditions: Seal the vial, remove from the glovebox, and heat to 80-110 °C with vigorous stirring for 12-24 hours.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product is purified by column chromatography to afford the desired N-aryl morpholine derivative.

Conclusion and Future Outlook

This compound stands out as a high-potential, strategic building block in the agrochemical discovery pipeline. Its well-defined reactivity at the C-4 position allows for reliable and predictable functionalization through two of the most powerful transformations in modern organic chemistry: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This dual reactivity enables chemists to rapidly generate diverse libraries of novel compounds by systematically varying the nucleophile or coupling partner. The resulting 3-methoxypyridine-containing molecules are primed for biological screening, carrying a scaffold known for its favorable influence on agrochemical activity. As the demand for innovative and sustainable crop protection solutions continues to grow, the intelligent application of versatile intermediates like this compound will remain a cornerstone of successful research and development programs.

References

- Vertex AI Search, Accessed Jan 6, 2026.

-

T. Funaki, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," Journal of Pesticide Science, [Online]. Available: [Link].

-

V. V. Zakharychev and A. M. Martsynkevich, "Development of novel pyridine-based agrochemicals: A review," ResearchGate, [Online]. Available: [Link].

-

C. Liu et al., "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods," Semantic Scholar, [Online]. Available: [Link].

-

P. J. Guiry et al., "Concerted Nucleophilic Aromatic Substitution Reactions," Angewandte Chemie International Edition, [Online]. Available: [Link].

-

Chemistry LibreTexts, "16.7: Nucleophilic Aromatic Substitution," Chemistry LibreTexts, [Online]. Available: [Link].

-

C. Liu et al., "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods," PubMed, [Online]. Available: [Link].

-

Organic Chemistry Portal, "Pyridine synthesis," Organic Chemistry Portal, [Online]. Available: [Link].

-

S. Z. Vatsadze et al., "Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals," Journal of Organometallic Chemistry, [Online]. Available: [Link].

-

University of Scranton, "Advanced Organic Module | English | Green Chemistry," University of Scranton, [Online]. Available: [Link].

-

H. Li, "Palladium-catalyzed cross-couplings in the synthesis of agrochemicals," ResearchGate, [Online]. Available: [Link].

-

S. Z. Vatsadze et al., "Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals," OUCI, [Online]. Available: [Link].

-

G. A. Slough et al., "High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions," ACS Medicinal Chemistry Letters, [Online]. Available: [Link].

- Google Patents, "Method for preparing 4-(3-methoxy propoxy)

-

J. F. Hartwig et al., "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, [Online]. Available: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Reactivity of 4-Bromo-3-methoxypyridine: A Technical Guide for Synthetic Chemists

Abstract

4-Bromo-3-methoxypyridine is a versatile heterocyclic building block of significant interest in the fields of drug discovery and materials science. Its unique substitution pattern—an electron-donating methoxy group and a reactive bromine atom on an electron-deficient pyridine core—provides a rich platform for diverse chemical transformations. This technical guide offers an in-depth exploration of the reactivity of this compound, grounded in established chemical principles and supported by field-proven experimental insights. We will dissect its electronic nature and explore its utility in key synthetic reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and metal-halogen exchange, providing detailed protocols and mechanistic considerations for the research scientist.

Introduction and Molecular Profile

This compound (CAS No: 109911-38-8) is a substituted pyridine derivative featuring a bromine atom at the C4 position and a methoxy group at the C3 position.[1] The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property governs its overall reactivity, making it susceptible to nucleophilic attack and influencing the behavior of its substituents.

The strategic placement of the methoxy (-OCH₃) and bromo (-Br) groups creates a molecule with distinct reactive sites, making it a valuable intermediate for constructing complex molecular architectures.[2][3] Its application spans the synthesis of pharmaceutical candidates and agrochemicals, where the pyridine scaffold is a common motif.[3]

Molecular Properties:

-

Molecular Formula: C₆H₆BrNO[1]

-

Molecular Weight: 188.02 g/mol [1]

-

Appearance: Typically a solid at room temperature.

Electronic Landscape and Predicted Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electron-deficient pyridine ring and the electronic effects of its substituents.

-

Pyridine Core: The nitrogen atom withdraws electron density from the ring via induction (-I effect), particularly from the ortho (C2, C6) and para (C4) positions, making them electrophilic.[4][5]

-

Methoxy Group (-OCH₃) at C3: This group exerts a dual influence. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a powerful electron-donating resonance effect (+M). The resonance effect increases electron density primarily at the ortho (C2, C4) and para (C6) positions relative to the methoxy group.

-

Bromo Group (-Br) at C4: As a halogen, bromine is strongly electron-withdrawing via induction (-I effect) and weakly electron-donating via resonance (+M effect). Its primary role is to serve as an excellent leaving group in substitution and cross-coupling reactions.

The confluence of these effects makes the C4 position highly activated for two major classes of reactions:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most labile site for oxidative addition to a Palladium(0) catalyst, serving as a versatile handle for C-C, C-N, and C-O bond formation.

-

Nucleophilic Aromatic Substitution (SNAr): The C4 position is inherently activated toward nucleophilic attack due to the ring nitrogen.[4][5] The bromine atom is a good leaving group, although this pathway can require specific conditions.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely utilized method for functionalizing this compound. The C-Br bond readily undergoes oxidative addition to Pd(0) catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[6][7] This reaction is fundamental for synthesizing biaryl and heteroaryl structures.[8]

Mechanistic Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The choice of catalyst, ligand, base, and solvent is critical for success and is often substrate-dependent. Below are typical starting conditions adaptable for this compound.[8]

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield | Notes |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate-Good | A classic, cost-effective system.[8] |

| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | Good-Excellent | A reliable, commercially available catalyst.[8] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 110 | Good-Excellent | Buchwald ligands often improve yields for challenging substrates.[8] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization.

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1), via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is the premier method for synthesizing arylalkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[10]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.[9] The presence of a trifluoromethyl group can make Sonogashira coupling reactions more challenging, requiring careful optimization of ligands and conditions.[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol requires strictly anhydrous and anaerobic conditions.

-

Reaction Setup: To a dry, oven-flamed Schlenk flask under argon, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 2.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC. The reaction is often complete within 2-12 hours.

-

Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.[12][13] This transformation has largely replaced harsher classical methods and is indispensable for synthesizing aryl amines.[12]

Causality in Protocol Design: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are required to facilitate the reductive elimination step, which is often rate-limiting.[12] The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used to deprotonate the amine without competing in the reaction.[14]

Caption: A typical experimental workflow for a Buchwald-Hartwig reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol requires strictly anhydrous and anaerobic conditions.[15][16]

-

Reaction Setup: In a glovebox or under a strong flow of argon, charge an oven-dried Schlenk tube with NaOtBu (1.4 equiv.), a suitable ligand (e.g., (±)-BINAP, 1.5-3 mol%), and a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.). Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the tube and heat the mixture with stirring in an oil bath at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Add diethyl ether and filter the mixture through Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to obtain the N-aryl product.

Other Significant Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates SNAr reactions, especially at the C2 and C4 positions where a negative charge in the intermediate can be stabilized by the nitrogen atom.[4][5][17] In this compound, the bromine atom at the activated C4 position can be displaced by strong nucleophiles.

However, palladium-catalyzed reactions are often preferred due to their broader substrate scope and milder conditions. SNAr on unactivated halopyridines can require high temperatures or very strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[18]

Metal-Halogen Exchange

The C-Br bond can undergo metal-halogen exchange, typically with strong organolithium reagents like n-butyllithium or sec-butyllithium at low temperatures (-78 °C). This reaction rapidly forms a 4-pyridyl lithium species. This highly reactive organometallic intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C4 position. This method provides a complementary approach to cross-coupling for C-C bond formation.[19]

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the versatile carbon-bromine bond at the activated C4 position. Its utility is most profoundly realized through palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which provide reliable and modular access to a vast array of complex substituted pyridines. While alternative pathways such as nucleophilic aromatic substitution and metal-halogen exchange exist, cross-coupling methodologies offer superior functional group tolerance and milder conditions, cementing their role as the primary tool for derivatizing this important heterocyclic building block. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ this compound in their synthetic endeavors.

References

-